molecular formula C19H16N6O3S2 B276164 N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B276164
M. Wt: 440.5 g/mol
InChI Key: AHOZHSKAMBOQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide, also known as AP39, is a novel mitochondria-targeted hydrogen sulfide (H2S) donor. H2S is a gasotransmitter that plays an important role in various physiological processes such as vasodilation, metabolism, and inflammation. AP39 is a promising drug candidate that has been shown to have potential therapeutic applications in a variety of diseases.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a mitochondria-targeted H2S donor that releases H2S in a controlled manner. The compound is designed to selectively deliver H2S to the mitochondria, where it can exert its beneficial effects. H2S is known to regulate mitochondrial function by modulating ATP production, oxidative stress, and apoptosis. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to protect mitochondria from oxidative stress and improve mitochondrial function, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects in various disease models. The compound has been shown to reduce oxidative stress, inflammation, and cell death in the heart and brain. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic models. Additionally, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to improve vascular function and reduce blood pressure in hypertensive models.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments, including its ability to selectively deliver H2S to the mitochondria. This allows researchers to study the effects of H2S on mitochondrial function in a controlled manner. Additionally, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to be stable and non-toxic, which makes it suitable for long-term experiments. However, the synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is complex and requires expertise in organic chemistry. This may limit its availability for some researchers.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide. One area of interest is the use of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide in neurological diseases such as Alzheimer's and Parkinson's. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to protect neurons from oxidative stress and reduce inflammation, which may have therapeutic potential in these diseases. Additionally, N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide may have potential applications in cancer therapy, as H2S has been shown to have anti-tumor effects. Further research is needed to fully understand the therapeutic potential of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide in these and other diseases.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of several precursors. The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a complex process that requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been extensively studied in various preclinical models, including in vitro and in vivo studies. The compound has shown promising results in several disease models, including heart failure, stroke, and diabetes. N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has been shown to have potent antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

properties

Molecular Formula

C19H16N6O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H16N6O3S2/c20-30(27,28)15-8-6-14(7-9-15)21-18(26)12-29-19-23-22-17-11-10-16(24-25(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26)(H2,20,27,28)

InChI Key

AHOZHSKAMBOQDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C=C2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C=C2

Origin of Product

United States

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